Sodium 4-hydroxyundecanoate

Übersicht

Beschreibung

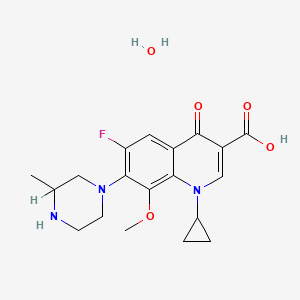

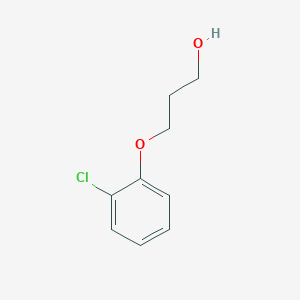

Sodium 4-hydroxyundecanoate is a chemical compound with the CAS Number: 57681-50-2 . It has a molecular weight of 224.28 and its IUPAC name is sodium 4-hydroxyundecanoate . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of Sodium 4-hydroxyundecanoate involves the use of sodium hydroxide in methanol under heating and reflux conditions for 2 hours . The yield of the reaction is approximately 240g .Molecular Structure Analysis

The InChI code for Sodium 4-hydroxyundecanoate is 1S/C11H22O3.Na/c1-2-3-4-5-6-7-10(12)8-9-11(13)14;/h10,12H,2-9H2,1H3,(H,13,14);/q;+1/p-1 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sodium 4-hydroxyundecanoate, like its related compounds, is often involved in the synthesis and characterization of novel materials. For example, sodium salts of specific compounds have been explored for their theoretical, vibrational spectral properties, and potential applications in various fields, including materials science. The study by Joe et al. (2009) delves into the sodium salt of acenocoumarol, examining its FT-IR and FT-Raman spectra and investigating its optimization geometry, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers using B3LYP density functional theory (DFT) methods. This research highlights the importance of understanding the molecular structure and properties for potential applications in materials science and beyond (Joe et al., 2009).

Material Science and Nanotechnology

In material science and nanotechnology, sodium-based compounds are investigated for their utility in various applications, including energy storage and polymerization processes. A notable application is the use of sodium complexes in the ring-opening polymerization of L-lactide, showcasing the potential of sodium-based catalysts in creating polymers with high efficiency and specificity. Ou et al. (2016) demonstrated that sodium complexes bearing NNO-tridentate Schiff base ligands can catalyze the polymerization of L-lactide with high conversion rates and low polydispersity, indicating their promising role in the synthesis of biodegradable polymers (Ou et al., 2016).

Surfactants and Emulsifiers

Sodium-based surfactants and emulsifiers, such as those derived from 2-hydroxy-4-(methylthio)butanoic acid, have been synthesized and characterized for their surface-active properties. These compounds, including sodium 4-hydroxyundecanoate analogs, exhibit critical micelle concentrations (CMCs) and can significantly lower surface tension, suggesting their application in detergents, cosmetics, and pharmaceutical formulations. The study by Yu et al. (2015) explores the synthesis of anionic surfactants using 2-hydroxy-4-(methylthio)butanoic acid, highlighting their potential as effective and environmentally friendly surfactants with good wetting performance and low Krafft points (Yu et al., 2015).

Environmental and Catalytic Applications

Sodium 4-hydroxyundecanoate and related sodium-based compounds find applications in environmental science and catalysis. For instance, sodium alginate has been used as a biopolymeric catalyst for synthesizing known and novel polysubstituted pyrano[3,2-c]chromenes, demonstrating the role of sodium-based compounds in facilitating green chemistry practices and sustainable catalytic processes. Ilkhanizadeh et al. (2019) employed sodium alginate in the one-pot synthesis of 4-aroyl-pyrano[3,2-c]chromenes, showcasing its effectiveness as a biodegradable, recoverable catalyst that aligns with environmental sustainability goals (Ilkhanizadeh et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

sodium;4-hydroxyundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3.Na/c1-2-3-4-5-6-7-10(12)8-9-11(13)14;/h10,12H,2-9H2,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLGLGPQXZERV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-hydroxyundecanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)

![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)

![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)

![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)

![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)